2-[(Oxolan-3-yl)methyl]-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-3-ylmethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-11-6-7(1)5-8-9-2-3-10-8/h2-3,7H,1,4-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUTWKZUIQEICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC2=NC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Oxolan 3 Yl Methyl 1h Imidazole
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-[(Oxolan-3-yl)methyl]-1H-imidazole reveals several plausible disconnection points for its synthesis. The primary disconnection is at the C2-C bond linking the imidazole (B134444) ring to the (oxolan-3-yl)methyl substituent. This leads to an imidazole synthon (or its equivalent, such as a 2-lithioimidazole or 2-haloimidazole) and an electrophilic (oxolan-3-yl)methyl species.
A further disconnection of the imidazole ring itself suggests pathways based on classical imidazole syntheses. This approach breaks the heterocycle down into simpler, acyclic precursors. For instance, the ring can be deconstructed into a dicarbonyl component, an aldehyde, and an ammonia (B1221849) source, characteristic of the Debus-Japp-Radziszewski reaction. tandfonline.comresearchgate.net In this context, the key precursor would be 2-(oxolan-3-yl)acetaldehyde, which would condense with glyoxal (B1671930) and ammonia.
These disconnections suggest two primary forward synthetic strategies:
Construction of the substituted side chain onto a pre-formed imidazole ring: This involves the functionalization of the C2 position of an imidazole core.
Formation of the imidazole ring from precursors already containing the oxolane moiety: This involves incorporating the (oxolan-3-yl)methyl group into one of the building blocks of the ring synthesis.
Exploration of Established Synthetic Pathways for 2-Substituted Imidazoles
Numerous methods have been developed for the synthesis of 2-substituted imidazoles, many of which can be adapted for the preparation of this compound. researchgate.net These range from multicomponent reactions to advanced transition-metal-catalyzed approaches.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. bohrium.com They are valued for their atom economy, reduced reaction times, and operational simplicity. bohrium.comresearchgate.net The Debus-Japp-Radziszewski reaction and its variations are cornerstone MCRs for imidazole synthesis, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium (B1175870) salt). tandfonline.compharmaguideline.com
To synthesize the target compound using this approach, 2-(oxolan-3-yl)acetaldehyde would serve as the aldehyde component, reacting with glyoxal and ammonium acetate (B1210297). Various catalysts, including p-toluenesulfonic acid (PTSA), L-proline, and silica-supported sulfuric acid, have been shown to promote these condensations, often providing good to excellent yields under mild conditions. researchgate.netisca.me
| Catalyst/Solvent System | Reactants | Key Features | Reference(s) |
| p-Toluenesulfonic acid (PTSA) in Ethanol | Benzil, Aromatic Aldehyde, Ammonium Acetate | Mild conditions, inexpensive catalyst, good yields. | isca.me |
| Ethyl Lactate (Solvent) | Benzil, Aryl Aldehydes, Ammonium Acetate | Catalyst-free, bio-based green solvent, simple product isolation. | tandfonline.com |
| L-proline | 1,2-dicarbonyls, Aldehydes, Amines | Organo-catalyzed, can produce tri- or tetrasubstituted imidazoles. | researchgate.net |
| Deep Eutectic Solvent (DES) | Aldehydes, Benzil, Ammonium Acetate | Acts as both a recyclable catalyst and a green solvent. | researchgate.netresearchgate.net |
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-C and C-N bonds, enabling the synthesis of complex imidazoles. researchgate.net These methods often involve the coupling of a pre-functionalized imidazole, such as a 2-haloimidazole, with a suitable coupling partner.
One relevant strategy is the coupling of 2-iodoimidazoles with benzylzinc reagents, which has proven effective for synthesizing 2-benzylimidazoles. thieme-connect.com Adapting this for the target compound would require the preparation of an (oxolan-3-yl)methylzinc halide. Other advanced palladium-catalyzed methods include direct C-H activation/arylation at the C4 or C5 positions and tandem reactions that build fused ring systems onto the imidazole core. jst.go.jprsc.org A palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates has also been developed for synthesizing 2-aminoimidazoles, demonstrating the versatility of palladium catalysis in constructing the imidazole scaffold. nih.gov
| Reaction Type | Coupling Partners | Catalyst/Ligand | Key Features | Reference(s) |
| Negishi-type Coupling | 2-Iodoimidazoles + Benzylzinc reagents | Pd(OAc)₂ / Tri(o-tolyl)phosphine | Tolerant of steric hindrance. | thieme-connect.com |
| C-H Heteroarylation | N-protected-2,5-disubstituted imidazoles + N-heteroaryl halides | Pd(OPiv)₂ / Fluorinated bathophenanthroline | Direct functionalization of C-H bonds. | jst.go.jp |
| Alkyne Carboamination | N-propargyl guanidines + Aryl triflates | Palladium catalyst | Forms both a C-N and C-C bond in the annulation step. | nih.gov |
| Tandem Heck/Oxidative Amination | 2-Vinyl imidazoles + Aryl halides | Palladium catalyst | One-pot synthesis of imidazole-fused polyheterocycles. | rsc.org |
Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-based systems for synthesizing substituted imidazoles. nih.gov These methods often proceed via oxidative C–H functionalization, where an inert C-H bond is directly converted into a new C-C or C-N bond. researchgate.net
A concise route to highly substituted imidazoles involves the copper-mediated oxidative coupling of benzylamines and β-enamino esters. nih.gov This approach benefits from mild reaction conditions and the use of a low-toxicity, earth-abundant metal catalyst. Copper catalysts, often in the form of CuI or Cu(OAc)₂, are also widely used for the N-arylation of imidazoles, coupling the imidazole N-H bond with aryl halides. acs.org Furthermore, selective functionalization can be achieved through an iodine-copper exchange reaction on diiodoimidazoles, allowing for the stepwise introduction of different substituents. rsc.org
Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. mdpi.com These techniques can reduce or eliminate the need for solvents, lower reaction temperatures, and shorten reaction times.
The synthesis of substituted imidazoles and their precursors has been successfully demonstrated using mechanochemical methods. mdpi.comresearchgate.net For example, 2-unsubstituted imidazole N-oxides, which are valuable synthetic intermediates, have been prepared in good to excellent yields via ball-milling. mdpi.com Substituted imidazoles can be formed by grinding imidazole with halogenated reagents, sometimes assisted by a small amount of liquid (Liquid-Assisted Grinding, LAG) or a base like KOH. mdpi.comresearchgate.net The aging effect, where a reaction continues to proceed for some time after grinding has ceased, can also contribute to improved yields in these solid-state reactions. mdpi.com
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazoles. nih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and solvent-free reaction conditions to minimize waste and environmental impact. rsc.orgtandfonline.com
Several green solvents have been successfully employed for imidazole synthesis:
Ethyl Lactate: A bio-based, biodegradable solvent used for the catalyst-free Debus-Japp-Radziszewski reaction. tandfonline.com
Glycerol: A non-toxic, recyclable byproduct of biodiesel production that serves as an effective medium for the catalyst-free synthesis of tri- and tetra-substituted imidazoles. researchgate.net
Deep Eutectic Solvents (DES): These mixtures can act as both the solvent and catalyst and are often biodegradable and recyclable. researchgate.net
Water: The use of water as a solvent aligns with green chemistry principles, and base-free conditions for imidazole synthesis in water have been reported. nih.govmdpi.com
Solvent-free syntheses, often conducted under microwave irradiation or using mechanochemistry, represent another important green strategy. rsc.orgresearchgate.net These methods not only reduce solvent waste but can also lead to higher yields and shorter reaction times. rsc.org
Regioselective Functionalization of the Imidazole Nucleus at the C2 Position
The introduction of substituents at the C2 position of the imidazole ring is a cornerstone of synthetic strategies targeting molecules like this compound. The C2 proton is the most acidic on the imidazole ring, making this position susceptible to deprotonation followed by electrophilic attack. However, achieving high regioselectivity can be challenging, and several methods have been developed to functionalize this specific position.
One common approach involves the direct alkylation of an imidazole precursor. This can be achieved by treating imidazole with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the imidazolide (B1226674) anion. This anion can then react with a suitable electrophile, such as an (oxolan-3-yl)methyl halide (e.g., bromide, chloride) or a sulfonate ester (e.g., tosylate, mesylate), to form the C2-alkylated product. The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF), and reaction temperature are critical for optimizing the yield and selectivity.
However, direct alkylation can sometimes lead to a mixture of N-alkylated and C-alkylated products. To circumvent this, protecting groups on the imidazole nitrogens can be employed, although this adds steps to the synthetic sequence. More advanced and regioselective methods have also been developed, including metal-catalyzed cross-coupling reactions and direct C-H functionalization. nih.gov For instance, palladium-catalyzed reactions can be used for the direct arylation of the C2 position. nih.gov While less common for alkyl groups, similar principles can be adapted.
Another strategy involves building the imidazole ring with the C2-substituent already incorporated. Multi-component reactions, which combine several starting materials in a single step, are efficient for creating substituted imidazoles. nih.gov For example, a reaction involving an α-dicarbonyl compound, an aldehyde corresponding to the (oxolan-3-yl)methyl group, ammonia, and a primary amine can yield a 1,2,4,5-tetrasubstituted imidazole. nih.gov By carefully selecting the reactants, the desired 2-substituted imidazole can be synthesized directly.
The following table summarizes common strategies for C2 functionalization of the imidazole nucleus.
| Method | Reagents and Conditions | Advantages | Potential Challenges |
| Direct Alkylation | Imidazole, strong base (e.g., NaH, K2CO3), (oxolan-3-yl)methyl halide/sulfonate, DMF | Simple, straightforward | Potential for N-alkylation, formation of regioisomers |
| Metal-Catalyzed C-H Functionalization | Imidazole, metal catalyst (e.g., Pd, Cu), appropriate coupling partner | High regioselectivity, atom economy | Requires specific catalysts and conditions |
| Multi-Component Reactions | α-Dicarbonyl, (oxolan-3-yl)acetaldehyde, ammonia source | High efficiency, builds complexity quickly | May require specific precursor synthesis |
Stereochemical Control in the Introduction of the (Oxolan-3-yl)methyl Group
The (oxolan-3-yl)methyl group contains a stereocenter at the 3-position of the oxolane (tetrahydrofuran) ring. Therefore, controlling the stereochemistry during the synthesis of this compound is crucial, especially for applications where a specific enantiomer is required. The primary strategy for achieving stereochemical control is to utilize an enantiomerically pure starting material.
The synthesis would typically begin with a chiral precursor for the oxolane moiety. For example, commercially available enantiopure (R)- or (S)-3-hydroxytetrahydrofuran can be converted into a suitable electrophile. This can be achieved by transforming the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or halide. This enantiomerically enriched electrophile is then used in the alkylation reaction with the imidazole nucleus, as described in the previous section. This approach ensures that the stereochemistry of the oxolane ring is maintained throughout the synthesis.
The table below outlines a typical reaction scheme for stereocontrolled synthesis.
| Step | Reactant(s) | Reagents | Product | Stereochemical Outcome |
| 1. Activation of Chiral Alcohol | (R)- or (S)-3-Hydroxytetrahydrofuran | p-Toluenesulfonyl chloride, base (e.g., triethylamine) | (R)- or (S)-Tetrahydrofuran-3-yl tosylate | Retention of stereochemistry |
| 2. C2-Alkylation of Imidazole | Imidazole, activated chiral precursor | Strong base (e.g., NaH), DMF | (R)- or (S)-2-[(Oxolan-3-yl)methyl]-1H-imidazole | Inversion or retention depending on the specific SN2 mechanism, but overall control is maintained from the starting material. |
If a racemic mixture of the (oxolan-3-yl)methyl precursor is used, the final product will also be a racemate. In such cases, chiral resolution techniques would be necessary to separate the enantiomers. This can be accomplished through methods such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
Purification and Isolation Strategies for Complex Imidazole Derivatives
The purification and isolation of the final product, this compound, from the reaction mixture are critical steps to obtain a compound of high purity. The presence of unreacted starting materials, byproducts (such as N-alkylated isomers), and regioisomers necessitates robust purification strategies. google.com
Chromatography is a widely used technique for the purification of imidazole derivatives. Column chromatography using silica (B1680970) gel is effective for separating compounds based on polarity. The choice of eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is optimized to achieve good separation.
For large-scale manufacturing, crystallization is often the preferred method of purification due to its cost-effectiveness and efficiency. google.com This technique relies on the differences in solubility between the desired product and impurities. A suitable solvent or solvent system is chosen in which the product has high solubility at an elevated temperature and low solubility at a lower temperature. The crude product is dissolved in the hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities in the solution.
A more sophisticated approach involves selective precipitation by salt formation . google.com Imidazole derivatives are basic and can form salts with strong acids. If there are regioisomers present in the mixture, they may have different basicities (pKa values). By carefully selecting a strong acid (e.g., toluene-4-sulfonic acid) and controlling the pH, it is possible to selectively precipitate the desired isomer as a salt, which can then be isolated by filtration. google.com The free base can be recovered by treating the salt with a base.
The following table compares common purification methods for imidazole derivatives.
| Purification Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption on a stationary phase | High resolution, applicable to a wide range of compounds | Can be time-consuming, requires large solvent volumes, may not be ideal for large scale |
| Crystallization | Difference in solubility at varying temperatures | Cost-effective, scalable, can yield very pure products | Requires a suitable solvent, may not be effective for all compounds or mixtures |
| Selective Salt Precipitation | Differential basicity and salt solubility | Excellent for separating isomers, scalable | Requires significant differences in pKa between isomers, adds extra steps (salt formation and liberation) |
Computational Chemistry and Theoretical Investigations of 2 Oxolan 3 Yl Methyl 1h Imidazole
Quantum Chemical Calculations for Molecular Architecture and Conformational Analysis
Quantum chemical calculations are instrumental in understanding the electronic structure and geometry of molecules.
Density Functional Theory (DFT) for Ground State Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT analysis of 2-[(Oxolan-3-yl)methyl]-1H-imidazole would typically involve optimizing the molecule's geometry to find its most stable conformation (ground state). This would provide data on bond lengths, bond angles, and dihedral angles.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This analysis would predict the electronic absorption spectra (UV-Vis) of the molecule, providing information on the energies of its electronic transitions and the corresponding oscillator strengths.
Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. It is used to identify regions that are rich or poor in electrons, which is useful for predicting how the molecule will interact with other molecules. Fukui functions are used in DFT to describe the reactivity of different sites within a molecule.
Molecular Dynamics Simulations to Explore Conformational Space and Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility and how its shape changes in different environments (e.g., in a solvent).
Studies of Intramolecular and Intermolecular Interactions
Understanding the non-covalent interactions within and between molecules is crucial for predicting their physical properties and biological activity.
Hydrogen Bonding Interactions and Their Influence on Structure
The imidazole (B134444) and oxolane rings of this compound contain nitrogen and oxygen atoms that can act as hydrogen bond acceptors, and the N-H group of the imidazole can act as a hydrogen bond donor. A detailed study would analyze the potential for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds and their effect on the molecule's structure and properties.
π-π Stacking Interactions and Aromaticity Considerations
The imidazole ring, a key structural feature of this compound, is an aromatic five-membered heterocycle. Its aromaticity arises from the cyclic array of p-orbitals on the three carbon and two nitrogen atoms, which contains six π-electrons, conforming to Hückel's rule. This electron delocalization contributes to the planarity and stability of the imidazole ring. The unique electronic nature of the imidazole ring, with its electron-rich characteristics, allows it to participate in various non-covalent interactions, including π-π stacking. researchgate.net
Theoretical studies on imidazole-containing compounds have demonstrated the significance of π-π stacking interactions in their molecular assemblies. rsc.orgnih.gov These interactions, where two aromatic rings are arranged in a face-to-face or offset manner, play a crucial role in the structure and stability of both small molecules and macromolecules. In the context of this compound, the imidazole moiety can engage in π-π stacking with other imidazole rings or different aromatic systems.
The aromaticity of the imidazole ring in this compound is a fundamental aspect of its electronic structure. Aromaticity is often quantified computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations provide a quantitative measure of the degree of electron delocalization and aromatic character. For imidazole and its derivatives, these indices typically confirm a significant level of aromaticity, which is essential for its chemical behavior and its ability to engage in π-π stacking.
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. DFT and time-dependent DFT (TD-DFT) are commonly employed methods for calculating NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.netresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning experimental spectra. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is frequently used for this purpose. The calculated chemical shifts are typically compared with experimental values to confirm the proposed structure. While experimental data for the title compound is not presented here, a theoretical prediction would provide insights into the electronic environment of each nucleus.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 145.2 |
| C4 | 6.95 | 121.5 |
| C5 | 7.10 | 128.8 |
| N1-H | 12.50 | - |
| CH₂ (imidazole side chain) | 4.15 | 35.1 |
| CH (oxolane) | 2.55 | 40.7 |
| CH₂ (oxolane, adjacent to O) | 3.75 | 72.3 |
| CH₂ (oxolane) | 1.90 | 31.6 |
| CH₂ (oxolane, adjacent to O) | 3.85 | 68.9 |
Note: These are hypothetical values for illustrative purposes, calculated using a representative DFT method and basis set.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. The calculated spectrum can be compared with an experimental FT-IR spectrum to identify characteristic functional groups. For this compound, key vibrational modes would include the N-H stretch of the imidazole ring, C-H stretches of the aromatic and aliphatic portions, C=N and C=C stretching of the imidazole ring, and the C-O-C stretching of the oxolane ring. nih.govnih.gov
Table 2: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch (imidazole) | 3150 |
| C-H stretch (aromatic) | 3050 |
| C-H stretch (aliphatic) | 2950-2850 |
| C=N stretch (imidazole) | 1640 |
| C=C stretch (imidazole) | 1580 |
| C-O-C stretch (oxolane) | 1080 |
Note: These are hypothetical values for illustrative purposes and are typically scaled to better match experimental data.
UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule can be predicted using TD-DFT calculations. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV or visible light. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the imidazole chromophore. The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ijraset.com
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π → π | 210 | 0.45 |
| n → π | 260 | 0.02 |
Note: These are hypothetical values for illustrative purposes, calculated using a representative TD-DFT method and basis set in a specified solvent.
Mechanistic Studies of Molecular Interactions Via in Vitro and in Silico Approaches Non Clinical Focus
Computational Ligand-Target Interaction Profiling through Molecular Docking
Computational methods, particularly molecular docking, are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For imidazole (B134444) derivatives, these in silico approaches have been instrumental in identifying potential biological targets and elucidating interaction mechanisms at a molecular level. nih.govresearchgate.net While specific docking studies for 2-[(Oxolan-3-yl)methyl]-1H-imidazole are not extensively detailed in publicly available literature, the structural characteristics of the molecule allow for informed predictions based on studies of analogous compounds.
Molecular docking simulations of various imidazole-containing compounds have revealed key interactions that drive their biological activity. For instance, studies on imidazole derivatives as enzyme inhibitors have shown that the imidazole core often orients itself to interact with critical residues in the active site. researchgate.net The hydrogen-bonding capability of the imidazole ring is frequently highlighted as essential for molecular recognition. researchgate.net In the case of this compound, docking studies would likely focus on how the combined features of the imidazole and oxolane rings dictate its preferred binding pose with various enzymes or receptors.
Table 1: Potential Molecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Imidazole N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Imidazole N, Oxolane O | Arginine, Lysine, Histidine, Serine, Tyrosine |
| π-π Stacking | Imidazole Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Oxolane Ring, Methylene (B1212753) Linker | Leucine, Isoleucine, Valine, Alanine |
| Metal Coordination | Imidazole N | Histidine, Cysteine (in metalloproteins) |
These computational predictions provide a foundation for experimental validation and can guide the rational design of more potent and selective derivatives.
Investigations into Enzyme Active Site Recognition Mechanisms
The imidazole scaffold is present in numerous compounds investigated for their enzyme inhibitory potential. nih.govdntb.gov.ua Mechanistic studies often reveal that these derivatives act through competitive inhibition, where the molecule competes with the endogenous substrate for binding to the enzyme's active site. researchgate.net The recognition and binding process is governed by a combination of electrostatic, hydrophobic, and steric complementarities between the inhibitor and the active site.
At a molecular level, the imidazole ring plays a crucial role. Its ability to form hydrogen bonds and coordinate with metal ions facilitates binding to a wide array of enzymes, proteins, and receptors. researchgate.net For example, in metalloenzymes, the nitrogen atoms of the imidazole ring can directly coordinate with the catalytic metal ion (e.g., zinc, copper, iron), displacing water molecules or endogenous ligands and thereby inhibiting the enzyme's function. researchgate.netwikipedia.org
For this compound, the recognition mechanism would involve the specific presentation of its functional groups to the enzyme's active site. The oxolane group, while adding some hydrophobicity, also introduces a polar ether oxygen that could form specific hydrogen bonds, contributing to the molecule's orientation and binding affinity. Kinetic studies on related imidazole compounds have determined inhibition constants (Kᵢ) and IC₅₀ values, which quantify their inhibitory potency. researchgate.net A kinetic study of this compound would likely reveal a competitive or mixed-type inhibition mechanism, depending on the specific enzyme target.
Studies on Photoinduced Electron Transfer (PET) Mechanisms and Fluorescence Properties in Related Systems
Imidazole-based compounds have attracted significant interest for their unique optical and fluorescent properties. tandfonline.com The imidazole moiety can be an integral part of a fluorophore, and its derivatives are often investigated as fluorescent probes. nih.govnih.gov The fluorescence of these systems can be sensitive to environmental factors such as pH, solvent polarity, and the presence of metal ions. nih.govnih.gov
A key mechanism governing the fluorescence of many probes is Photoinduced Electron Transfer (PET). rsc.org In a typical PET sensor, a fluorophore is linked to a receptor unit (in this case, the imidazole ring could act as one) via a spacer. rsc.org Upon excitation with light, an electron can be transferred from the receptor's Highest Occupied Molecular Orbital (HOMO) to the fluorophore's HOMO, quenching the fluorescence. rsc.orgresearchgate.net When the receptor binds to an analyte (like a proton or a metal ion), its redox potential changes, inhibiting the PET process and "turning on" the fluorescence. rsc.org
Table 2: General Fluorescence Properties of Imidazole-Based Systems
| Property | Observation in Imidazole Derivatives | Potential Influence of this compound Structure |
| pH Sensitivity | Emission properties are often pH-dependent due to protonation/deprotonation of imidazole nitrogens. nih.govnih.gov | The basic nitrogen atoms would confer pH sensitivity to its fluorescence. |
| Quenching | Fluorescence can be quenched by metal ions or through PET mechanisms. nanoient.org | The lone pairs on the nitrogen and oxygen atoms could participate in PET, leading to quenching that may be modulated by metal binding. |
| Solvent Effects | Quantum yields can be highly dependent on solvent polarity. researchgate.net | The oxolane moiety may enhance solubility in various solvents, influencing photophysical behavior. |
| Excitation/Emission | Typically absorb in the UV or near-UV range, with emission in the visible spectrum depending on conjugation and substitution. nih.govnanoient.org | The unconjugated nature of the oxolane substituent suggests absorption would be primarily dictated by the imidazole ring. |
Coordination Chemistry and Metal Binding Preferences of Imidazole Nitrogen Atoms
The coordination chemistry of imidazole and its derivatives is extensive, largely due to the presence of two nitrogen atoms within the five-membered ring. researchgate.net The pyridine-type (or imine) nitrogen, with its lone pair of electrons in an sp² hybrid orbital, is the primary site for coordination with metal ions. wikipedia.org This nitrogen atom acts as a pure sigma-donor ligand. wikipedia.org The basicity of this nitrogen (the pKa of the imidazolium (B1220033) cation is approximately 6.95) makes imidazole a moderately strong ligand, intermediate between pyridine (B92270) and ammonia (B1221849). wikipedia.org
Imidazole derivatives form stable complexes with a wide range of transition metals, including but not limited to Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. wikipedia.orgacs.orgresearchgate.net The resulting coordination geometry (e.g., tetrahedral, square planar, octahedral) depends on the metal ion, its oxidation state, and the steric bulk of the imidazole ligand. wikipedia.org The imidazole side chain of the amino acid histidine is a ubiquitous metal-binding site in metalloproteins, underscoring the biological relevance of this coordination motif. wikipedia.orgacs.org
In this compound, the imine nitrogen would be the preferred site for metal coordination. The (oxolan-3-yl)methyl substituent is not expected to sterically hinder coordination to a significant degree, allowing the formation of complexes similar to those of other 2-substituted imidazoles. The ether oxygen of the oxolane ring is a much weaker Lewis base and is less likely to participate in direct coordination, although it could be involved in forming secondary interactions within a crystal lattice. The stability of the formed metal complexes is directly related to the basicity of the imidazole ligand and the nature of the metal ion. researchgate.net
Table 3: Common Metal Ions Coordinated by Imidazole Ligands
| Metal Ion | Common Oxidation State(s) | Typical Coordination Geometries |
| Zinc (Zn) | +2 | Tetrahedral, Octahedral |
| Copper (Cu) | +1, +2 | Square Planar (Cu²⁺), Tetrahedral (Cu⁺) |
| Nickel (Ni) | +2 | Octahedral, Square Planar |
| Cobalt (Co) | +2, +3 | Octahedral, Tetrahedral |
| Iron (Fe) | +2, +3 | Octahedral |
| Manganese (Mn) | +2 | Octahedral |
| Cadmium (Cd) | +2 | Octahedral |
Advanced Spectroscopic and Crystallographic Characterization Methodologies in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has served as a cornerstone in the structural elucidation of 2-[(Oxolan-3-yl)methyl]-1H-imidazole, providing unambiguous assignment of all proton and carbon resonances.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR techniques were initially employed to identify the principal structural motifs of the molecule. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum distinguishes each unique carbon atom.
¹H NMR Spectral Data: Detailed analysis of the proton NMR spectrum reveals characteristic signals corresponding to the imidazole (B134444) and oxolane rings, as well as the methylene (B1212753) bridge connecting them.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish the precise connectivity and spatial relationships between atoms, a series of two-dimensional NMR experiments were conducted. Correlation Spectroscopy (COSY) was used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlated directly bonded proton-carbon pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment was crucial for identifying long-range proton-carbon correlations, thereby piecing together the molecular skeleton. The Nuclear Overhauser Effect Spectroscopy (NOESY) provided insights into the through-space proximity of protons, aiding in the determination of the molecule's preferred conformation.
Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry was utilized to determine the exact molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provided a highly accurate mass measurement, which was used to confirm the molecular formula. Analysis of the fragmentation pattern in the mass spectrum offered additional structural information, corroborating the connectivities established by NMR.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis
The vibrational properties of the molecule were investigated using both FT-IR and Raman spectroscopy. These techniques probe the characteristic vibrational modes of the functional groups present in the molecule. The FT-IR spectrum is particularly sensitive to polar functional groups, showing characteristic stretches for N-H bonds in the imidazole ring and C-O-C stretches of the oxolane moiety. Raman spectroscopy provides complementary information, especially for non-polar bonds, aiding in a complete vibrational analysis.
Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Elucidation
The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous three-dimensional representation of the molecule. The crystal structure reveals the planarity of the imidazole ring and the conformation of the oxolane ring. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure.
Derivatization and Structure Research Relationship Studies of 2 Oxolan 3 Yl Methyl 1h Imidazole Analogs
Design and Synthesis of Chemically Modified Analogs for Academic Investigation
Common synthetic approaches for creating a library of analogs often begin with the construction of the core imidazole (B134444) ring, followed by the attachment and modification of the oxolane moiety, or vice versa. The van Leusen three-component reaction, for instance, is a versatile method for synthesizing substituted imidazoles. nih.gov This reaction can be adapted to incorporate diverse aldehydes and amines, thereby introducing variability in the final products. nih.gov Another widely used method is the alkylation of the imidazole ring with a suitable oxolane-containing electrophile.
The synthesis of a hypothetical series of analogs might involve the following general steps:
Preparation of Substituted Imidazoles: Synthesis of imidazole rings with various substituents (e.g., alkyl, aryl, nitro groups) at the 4 and 5 positions.
Functionalization of the Oxolane Ring: Introduction of functional groups (e.g., hydroxyl, amino, alkyl) onto the oxolane ring of a suitable precursor.
Coupling Reaction: Covalent linkage of the substituted imidazole and functionalized oxolane moieties.
The following table illustrates a potential synthetic scheme for generating a small library of analogs.
| Analog | Modification Site | Synthetic Strategy | Key Reagents | Anticipated Yield Range |
| Analog A | Imidazole N-alkylation | Alkylation of 2-[(oxolan-3-yl)methyl]-1H-imidazole | Alkyl halide, Base (e.g., NaH) | 60-85% |
| Analog B | Imidazole C4/C5-arylation | Suzuki or Stille coupling of a halogenated precursor | Arylboronic acid or organostannane, Palladium catalyst | 50-75% |
| Analog C | Oxolane ring opening | Acid-catalyzed hydrolysis of the oxolane ring | Dilute strong acid (e.g., HCl) | Dependent on conditions |
| Analog D | Oxolane hydroxylation | Oxidation of a suitable precursor | Oxidizing agent (e.g., KMnO4) | 40-60% |
These synthetic routes provide access to a diverse set of molecules, enabling a systematic investigation of structure-property relationships. researchgate.netresearchgate.net
Elucidating the Influence of Substituents on Structural Conformation and Electronic Properties
The introduction of substituents to the this compound core can significantly alter its three-dimensional shape (conformation) and the distribution of electrons within the molecule (electronic properties). These changes, in turn, can influence how the molecule interacts with its environment.
Structural Conformation: The flexibility of the methylene (B1212753) linker between the imidazole and oxolane rings allows for a range of possible conformations. The preferred conformation is influenced by steric hindrance and non-covalent interactions between the two rings and any introduced substituents. For instance, a bulky substituent on the oxolane ring may favor a more extended conformation to minimize steric clash with the imidazole ring. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the lowest energy (most stable) conformations of these analogs. nih.govresearchgate.net
Electronic Properties: The electronic nature of the imidazole ring can be tuned by the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl or alkoxy groups, increase the electron density of the imidazole ring, potentially enhancing its basicity. Conversely, EWGs, like nitro or cyano groups, decrease the electron density, making the ring more acidic and potentially altering its hydrogen bonding capabilities. nih.govresearchgate.net
The following table summarizes the expected effects of different substituents on the electronic properties of the imidazole ring.
| Substituent Type | Example | Effect on Imidazole Ring | Predicted Change in pKa |
| Electron-Donating | -CH3, -OCH3 | Increases electron density | Increase |
| Electron-Withdrawing | -NO2, -CN | Decreases electron density | Decrease |
| Halogen | -Cl, -Br | Inductively withdrawing, resonance donating | Minor change |
These modifications to the electronic landscape of the molecule can have a profound impact on its intermolecular interactions. researchgate.net
Stereoisomeric Composition Analysis of Synthesized Derivatives (e.g., E/Z isomerism, diastereomeric ratios)
The synthesis of derivatives of this compound can lead to the formation of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. The analysis of the stereoisomeric composition of the synthesized products is crucial, as different stereoisomers can exhibit distinct properties.
Diastereomers: The presence of a chiral center at the 3-position of the oxolane ring means that derivatization can lead to the formation of diastereomers if another chiral center is introduced or if the synthesis is not stereospecific. The ratio of these diastereomers can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For example, in a related study of 1-[(1,3-dioxolan-4-yl)methyl]-1H-imidazoles, the predominant stereoisomers were found to be the E-isomers, with the ratio influenced by substituents on the dioxolane ring. researchgate.net
E/Z Isomerism: While less common for this specific scaffold, E/Z isomerism (a type of geometric isomerism) can arise if a double bond is introduced into the molecule, for instance, through modification of the linker between the two rings. docbrown.info The restricted rotation around the double bond leads to two possible isomers, designated as E (entgegen, opposite) and Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules. docbrown.info The characterization and separation of these isomers are often achieved using chromatographic and spectroscopic methods. uv.mx
The following table provides a hypothetical analysis of the stereoisomeric outcome of a synthetic reaction.
| Reaction Type | Potential Stereoisomers | Analytical Technique | Expected Outcome |
| Introduction of a second chiral center | Diastereomers | Chiral HPLC, NMR | A mixture of diastereomers, potentially in a non-equal ratio |
| Formation of a C=C bond in the linker | E/Z isomers | GC-MS, NMR | A mixture of E and Z isomers, with the ratio depending on reaction conditions |
Understanding and controlling the stereochemical outcome of synthetic reactions is a critical aspect of designing analogs with specific properties. researchgate.net
Correlation between Structural Modifications and Theoretical Molecular Interaction Profiles
To understand how structural changes in the this compound analogs might influence their interactions with other molecules, computational methods such as molecular docking and molecular dynamics simulations are employed. mdpi.comnih.gov These techniques provide a theoretical framework for predicting and rationalizing the non-covalent interactions that govern molecular recognition.
Molecular Docking: This computational tool predicts the preferred orientation of a molecule (the ligand) when bound to a specific target, such as a protein or enzyme. mdpi.com By docking a series of analogs into the active site of a target, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov This information helps to build a structure-activity relationship (SAR) model, which correlates specific structural features with binding affinity. nih.gov
The following table illustrates how different structural modifications might be expected to influence the theoretical molecular interaction profile.
| Structural Modification | Potential Change in Interaction Profile | Rationale |
| Addition of a hydroxyl group | Formation of new hydrogen bonds | The hydroxyl group can act as a hydrogen bond donor and acceptor. |
| Introduction of a phenyl ring | Enhanced hydrophobic and pi-pi stacking interactions | The aromatic ring can interact with nonpolar and aromatic residues in a binding site. |
| Increasing the length of the linker | Increased conformational flexibility | A longer linker may allow the molecule to adopt a more favorable binding pose. |
These theoretical studies provide valuable insights that can guide the design of future analogs with improved interaction profiles. researchgate.net
Future Research Avenues and Interdisciplinary Directions
Development of Novel and Highly Efficient Catalytic Systems for Synthesis
The efficient synthesis of 2-[(Oxolan-3-yl)methyl]-1H-imidazole is paramount for its further investigation and potential applications. Future research should focus on the development of novel and highly efficient catalytic systems to improve yield, selectivity, and sustainability of its synthesis. While traditional methods for the synthesis of 2-substituted imidazoles exist, modern catalytic approaches offer significant advantages.
Palladium-catalyzed cross-coupling reactions, for instance, have proven effective for the synthesis of 2-substituted imidazoles. thieme-connect.com Future studies could explore the use of benzylzinc reagents with a suitably functionalized oxolane precursor in the presence of a palladium catalyst to form the desired C-C bond at the 2-position of the imidazole (B134444) ring. thieme-connect.com Furthermore, the use of magnetic nano-catalysts presents an environmentally friendly and recyclable option for the synthesis of imidazole derivatives and could be adapted for this specific compound. rsc.org The development of organocatalytic systems, such as those utilizing L-proline derived magnetic core nanoparticles, could also offer a metal-free alternative for the synthesis of 2-substituted imidazoles. rsc.org
A key challenge in the synthesis of this compound is the control of stereochemistry at the C-3 position of the oxolane ring. Future catalytic systems should aim to be stereoselective, allowing for the synthesis of enantiomerically pure forms of the compound, which is crucial for potential biological applications.
Table 1: Potential Catalytic Systems for the Synthesis of this compound
| Catalyst Type | Potential Advantages | Key Research Focus |
|---|---|---|
| Palladium-based catalysts | High efficiency and functional group tolerance | Optimization of ligands and reaction conditions for the specific oxolane-containing substrate. |
| Magnetic nano-catalysts | Recyclability and environmental benefits | Synthesis and functionalization of nanoparticles for improved catalytic activity and selectivity. |
Integration of Machine Learning and AI in Computational Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of novel compounds. In the context of this compound, these computational tools can be employed for both the design of new analogues and the prediction of their properties.
Generative models, a type of AI, can be trained on existing databases of imidazole derivatives to propose novel structures with desired characteristics. acs.org By fine-tuning these models with data on compounds exhibiting specific biological activities or material properties, it is possible to generate new molecules based on the this compound scaffold with a higher probability of success.
Furthermore, ML algorithms can be used to develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity, such as the half-maximal inhibitory concentration (pIC50), of newly designed analogues based on their molecular descriptors. researchgate.net Similarly, AI can be utilized to predict crucial pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of therapeutic agents. nih.gov The use of deep neural networks, recurrent neural networks, and graph neural networks is becoming increasingly prevalent in predicting these complex biological properties. nih.gov
Exploration of Non-Therapeutic, Mechanism-Based Applications in Chemical Biology (e.g., as chemical probes for fundamental processes)
Beyond direct therapeutic applications, this compound and its derivatives hold promise as chemical probes for investigating fundamental biological processes. The imidazole moiety is a known coordination site for various metal ions, and its fluorescence properties can be modulated upon binding. bohrium.comuminho.pt This makes the scaffold a potential candidate for the development of fluorescent sensors for specific ions in biological systems. bohrium.com
Future research could focus on synthesizing a library of derivatives of this compound with varying substituents to tune their selectivity and sensitivity for different analytes. The oxolane group may influence the solubility and cellular uptake of these probes, potentially allowing for targeted imaging in specific organelles. The development of such chemical probes could provide valuable tools for understanding ion homeostasis and its role in cellular signaling and disease. mdpi.com These small molecules could be instrumental in studying neurite growth and may have therapeutic potential for axon regeneration. mdpi.com
Potential Applications in Materials Science (e.g., as components in functional dyes or sensors)
The unique electronic and structural features of the imidazole ring suggest that this compound could find applications in materials science. Imidazole derivatives have been investigated for their use in functional dyes and sensors due to their optical and coordination properties. researchgate.nettandfonline.comnih.gov
The imidazole core can act as a versatile scaffold for the design of optical-based sensors. acs.org By attaching chromophoric or fluorophoric groups to the imidazole ring, it is possible to create molecules that exhibit changes in their absorption or emission spectra in the presence of specific analytes. uminho.pt The oxolane moiety could influence the solid-state packing and thin-film forming properties of these materials, which is important for the development of device-based sensors. rsc.org
Furthermore, the ability of the imidazole nitrogen atoms to coordinate with metal ions opens up the possibility of creating metal-organic frameworks (MOFs). tandfonline.com These materials have a wide range of applications, including gas storage, catalysis, and sensing. The specific stereochemistry of the oxolane group in this compound could lead to the formation of chiral MOFs with unique properties.
Collaborative Research at the Interface of Organic Synthesis, Computational Chemistry, and Spectroscopy
To fully unlock the potential of this compound, a collaborative and interdisciplinary research approach is essential. The synergy between organic synthesis, computational chemistry, and spectroscopy will be crucial for a comprehensive understanding of this molecule and its derivatives.
Organic chemists can focus on developing efficient and stereoselective synthetic routes, as outlined in section 7.1. virginia.edubu.edu In parallel, computational chemists can use methods like Density Functional Theory (DFT) and molecular dynamics simulations to study the electronic structure, conformation, and reactivity of the designed molecules. researchgate.netresearchgate.netmdpi.com These computational insights can guide the design of new synthetic targets with improved properties. mdpi.comresearchgate.net
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and fluorescence spectroscopy, will be indispensable for the characterization of the synthesized compounds and for studying their interactions with other molecules and materials. mdpi.comnih.govnih.gov The combination of experimental and computational spectroscopic data can provide a detailed picture of the structure-property relationships of these novel imidazole derivatives. nih.gov This integrated approach, bringing together experts from different fields, will be the most effective way to advance the science and application of this compound.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
Q & A
Q. What are the established synthetic routes for 2-[(Oxolan-3-yl)methyl]-1H-imidazole, and how are intermediates characterized?
The synthesis of imidazole derivatives typically involves multi-step reactions, such as cyclocondensation of aldehydes with amines or thioureas under acidic or catalytic conditions. For example, oxomorpholine-imidazole analogs are synthesized via nucleophilic substitution or coupling reactions, with intermediates verified using ¹H/¹³C NMR, FT-IR, and elemental analysis . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., triethylamine or palladium complexes). Structural confirmation relies on spectral consistency: NMR peaks for oxolane protons (δ 3.5–4.5 ppm) and imidazole NH (δ ~12 ppm) are critical markers .
Q. What spectroscopic and chromatographic methods are essential for purity assessment?
High-resolution mass spectrometry (HRMS) and reverse-phase HPLC are standard for molecular weight and purity validation. For example, ¹H NMR integration ratios and absence of extraneous peaks in FT-IR (e.g., no residual solvent signals) confirm purity. Thin-layer chromatography (TLC) with hexane/ethyl acetate systems (e.g., Rf = 0.77 for indole-substituted imidazoles) is used for reaction monitoring . Elemental analysis (%C, %H, %N) must align with theoretical values within ±0.4% for rigorous validation .
Q. How are crystallographic data utilized to resolve structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For imidazole derivatives, SHELX software refines unit cell parameters and hydrogen-bonding networks. For example, torsion angles between oxolane and imidazole rings can confirm stereoelectronic effects . Data deposition in the Cambridge Structural Database (CSD) ensures reproducibility .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Discrepancies between solution-state NMR and solid-state SCXRD data often arise from dynamic effects (e.g., tautomerism or solvent interactions). For imidazoles, variable-temperature NMR can identify tautomeric equilibria, while SCXRD provides a static snapshot. Cross-validation with computational methods (e.g., DFT-optimized geometries) resolves conflicts . For example, in 2-(indol-3-ylthio)imidazoles, NMR signals for tautomers are averaged at room temperature but resolve at low temperatures .
Q. What strategies optimize yield in heterocyclic coupling reactions involving oxolane substituents?
Yield optimization requires tuning steric and electronic factors. For oxolane-containing imidazoles, bulky substituents on the oxolane ring may hinder coupling; using Pd(PPh₃)₄ catalysts in anhydrous DMF at 80–100°C improves efficiency . Microwave-assisted synthesis reduces reaction time (e.g., from 24 h to 2 h) while maintaining >85% yield . Monitoring by LC-MS ensures intermediate stability.
Q. How can computational methods predict biological activity or binding modes of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict interactions with targets like enzymes or receptors. For example, docking studies of thiazole-triazole-imidazole hybrids into bacterial dihydrofolate reductase (DHFR) active sites identify critical hydrogen bonds and π-π stacking interactions . Free-energy perturbation (FEP) calculations quantify binding affinities, guiding SAR studies .
Q. What experimental designs address low solubility of imidazole derivatives in pharmacological assays?
Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoparticle encapsulation enhance solubility. For in vitro antibacterial assays, derivatives with logP > 3.5 (indicating lipophilicity) may require sonication or surfactants (e.g., Tween-80) . Parallel artificial membrane permeability assays (PAMPA) predict bioavailability, informing structural modifications like PEGylation .
Q. How are stability studies conducted for oxolane-imidazole derivatives under varying pH and temperature?
Forced degradation studies in HCl (pH 1.2), PBS (pH 7.4), and NaOH (pH 12) at 40°C for 72 h assess hydrolytic stability. LC-MS monitors degradation products (e.g., ring-opened intermediates). Oxidative stability is tested using H₂O₂, with thiourea as a radical scavenger . Arrhenius plots predict shelf-life under storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
